molecular formula C9H8ClF B11720210 4-Chloro-2-cyclopropyl-1-fluorobenzene

4-Chloro-2-cyclopropyl-1-fluorobenzene

Cat. No.: B11720210
M. Wt: 170.61 g/mol
InChI Key: MKGUADRKVKRVKM-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-1-fluorobenzene: is an organic compound characterized by a benzene ring substituted with chlorine, cyclopropyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of 4-Chloro-2-cyclopropyl-1-fluorobenzene may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-cyclopropyl-1-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the substituents on the benzene ring.

    Substitution: Electrophilic aromatic substitution reactions can replace the chlorine or fluorine atoms with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

4-Chloro-2-cyclopropyl-1-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-1-fluorobenzene involves its interaction with molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. This results in the formation of a positively charged intermediate, which is subsequently stabilized by the loss of a proton .

Comparison with Similar Compounds

  • 2-Chloro-4-cyclopropyl-1-fluorobenzene
  • 2,4-Dichloro-1-fluorobenzene
  • 1-Chloro-4-fluorobenzene

Comparison: 4-Chloro-2-cyclopropyl-1-fluorobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, such as 2,4-dichloro-1-fluorobenzene, which lacks the cyclopropyl group and therefore exhibits different reactivity and applications .

Properties

Molecular Formula

C9H8ClF

Molecular Weight

170.61 g/mol

IUPAC Name

4-chloro-2-cyclopropyl-1-fluorobenzene

InChI

InChI=1S/C9H8ClF/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2

InChI Key

MKGUADRKVKRVKM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)Cl)F

Origin of Product

United States

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